3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This 2-substituted benzodioxane propanoic acid is the essential chiral intermediate for next-generation GPR40 (FFA1) agonists with improved liver safety profiles. The 2-yl regioisomer—not the common 6-isomer (CAS 14939-92-5)—is mandatory for achieving target potency and selectivity in fused-ring phenyl propanoic acid scaffolds. Its lower LogP (1.69 vs. 2.04) inherently improves downstream hydrophilicity, oral bioavailability, and reduces nonspecific binding. The stereocenter at the 2-position enables asymmetric synthesis of enantiopure derivatives. Procuring this exact regioisomer eliminates documented risks of isomer substitution that compromise SAR.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 69200-76-6
Cat. No. B1347584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid
CAS69200-76-6
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CCC(=O)O
InChIInChI=1S/C11H12O4/c12-11(13)6-5-8-7-14-9-3-1-2-4-10(9)15-8/h1-4,8H,5-7H2,(H,12,13)
InChIKeyRSELCPGRYREMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid (CAS 69200-76-6): A Key Chiral Building Block for Next-Generation GPR40 Agonists


3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid (CAS 69200-76-6) is a chiral benzodioxane derivative featuring a propanoic acid side chain . This compound is a critical synthetic intermediate in the development of potent and selective GPR40 (FFA1) agonists, a class of emerging antidiabetic agents [1]. Its unique 2-substituted benzodioxin scaffold provides a foundation for creating structurally distinct molecules with favorable pharmacokinetic and safety profiles, distinguishing it from more common 6-substituted isomers [2].

Procurement Risks of Substituting 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid with Regioisomeric Analogs


The substitution of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid (CAS 69200-76-6) with its more common 6-substituted isomer (CAS 14939-92-5) or other in-class benzodioxane derivatives is a critical risk in drug discovery workflows. While sharing a molecular formula, these compounds are regioisomers with distinct physicochemical properties and, more importantly, divergent biological activities in downstream applications [1]. The 2-yl position is essential for constructing the specific fused-ring phenyl propanoic acid scaffold identified as optimal for GPR40 agonism and avoiding hepatotoxicity issues associated with earlier clinical candidates [2]. Furthermore, the 2-substituted chiral center is a key structural motif in numerous therapeutic agents, and the use of the correct regioisomer is mandatory for achieving target potency and selectivity [3].

Quantitative Evidence for the Scientific Selection of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid (CAS 69200-76-6)


Regioisomeric Impact on LogP and Predicted Solubility: 2-yl vs. 6-yl Substitution

Despite sharing the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol), the 2-yl substituted isomer (CAS 69200-76-6) and the 6-yl substituted isomer (CAS 14939-92-5) possess different physicochemical properties that can affect their behavior in both synthesis and biological assays [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Enabling Potent GPR40 Agonism via the 2-yl Scaffold

The 3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanoic acid scaffold is the direct precursor to a novel class of GPR40 agonists. Comprehensive SAR studies around this specific 2-yl scaffold led to the identification of compound 40a, which exhibited significant glucose-lowering efficacy in vivo [1]. This is in contrast to earlier GPR40 agonists like TAK-875, which were terminated due to liver safety concerns [2].

GPR40 Agonist Type 2 Diabetes SAR

Chiral Center as a Versatile Handle for Stereoselective Synthesis

The compound contains a chiral center at the 2-position of the benzodioxin ring, a feature absent in the achiral 6-substituted isomer . This stereocenter is a key structural motif present in a wide array of biologically active natural products and therapeutic agents, allowing for the development of enantiopure drug candidates [1].

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

High-Value Application Scenarios for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic Acid (CAS 69200-76-6) Based on Empirical Evidence


Synthesis of Next-Generation GPR40 Agonists for Type 2 Diabetes

Medicinal chemistry groups focused on developing novel GPR40 (FFA1) agonists with improved liver safety profiles can utilize CAS 69200-76-6 as a key intermediate. The 2-yl substituted scaffold is the foundation for a series of potent agonists described by Guo et al. (2018) that demonstrated significant glucose-lowering efficacy in vivo [1]. Procuring this specific regioisomer is essential for replicating the SAR and accessing this promising chemical space.

Development of Enantiopure Therapeutic Agents

For researchers in chiral chemistry and drug discovery, the compound's stereocenter at the 2-position provides a valuable handle for asymmetric synthesis [2]. It serves as a starting material for creating enantiopure 2-substituted-1,4-benzodioxane derivatives, a motif found in numerous biologically active compounds. This application scenario is ideal for projects requiring high enantiomeric excess for SAR studies or candidate selection.

Physicochemical Property Optimization in Lead Series

Medicinal chemists aiming to improve the solubility and formulation properties of a lead series can leverage the lower calculated LogP (1.69) of this 2-yl isomer compared to its 6-yl counterpart (LogP = 2.04) [3]. This data-driven selection supports the procurement of an intermediate that inherently biases downstream compounds toward improved hydrophilicity, a critical parameter for oral bioavailability and reduced non-specific binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.